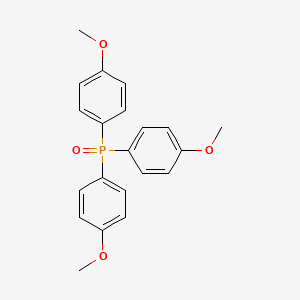

Tris(4-methoxyphenyl)phosphine oxide

Description

Significance of Triarylphosphine Oxides in Phosphorus Chemistry

Triarylphosphine oxides are a class of compounds with a rich and diverse role in phosphorus chemistry. Historically, they were often considered byproducts of reactions involving trivalent phosphines, such as the Wittig and Mitsunobu reactions. However, in recent decades, their importance has been recognized, and they are now utilized as ligands, catalysts, and building blocks in their own right. The phosphoryl group (P=O) is highly polar and a strong hydrogen bond acceptor, which influences the solubility, crystallinity, and coordination properties of these molecules. The electronic nature of the aryl substituents can be readily tuned, allowing for the fine-control of the compound's reactivity and physical properties.

Historical Context and Evolution of Research on Arylphosphine Oxides

The study of arylphosphine oxides dates back to the early 20th century, with initial research focusing on their synthesis and basic reactivity. For a considerable period, they were primarily viewed as stable, and often undesirable, oxidation products of triarylphosphines. A significant shift in perspective occurred with the development of modern synthetic methodologies, which highlighted the utility of phosphine (B1218219) oxides. The recognition that the P=O bond could be reduced back to the phosphine provided a valuable method for ligand recycling. More recently, research has focused on harnessing the unique properties of the phosphoryl group for applications in catalysis, materials science, and supramolecular chemistry. The evolution of research in this area reflects a broader trend in chemistry towards understanding and utilizing all components of a chemical transformation.

Scope and Research Focus on Tris(4-methoxyphenyl)phosphine (B1294419) Oxide

The research focus on Tris(4-methoxyphenyl)phosphine oxide is largely driven by the electronic effects of its three methoxy (B1213986) groups. These groups are electron-donating, which increases the electron density at the phosphorus center and enhances the polarity and hydrogen bonding capability of the phosphoryl oxygen. This, in turn, influences its coordination to metal centers and its performance as a ligand in catalytic reactions. Current research investigates its role in enhancing the efficiency and selectivity of various cross-coupling reactions and explores its potential in the development of novel functional materials.

Interdisciplinary Relevance in Advanced Chemical Sciences

The relevance of this compound extends across multiple disciplines within the chemical sciences. In organic synthesis, it serves as a valuable ligand for transition-metal-catalyzed reactions. In materials science, its derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and as flame retardants. mdpi.com In coordination chemistry, it acts as a ligand for a variety of metal ions, leading to the formation of complexes with interesting structural and electronic properties. This interdisciplinary nature underscores the versatility and importance of this compound in modern chemical research.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C21H21O4P |

| Molecular Weight | 368.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 131-134 °C |

| IUPAC Name | 1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene |

| CAS Number | 803-17-8 |

Spectroscopic Data of this compound

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to methoxy protons and aromatic protons. |

| ¹³C NMR | Resonances for methoxy carbons and aromatic carbons, with distinct signals for the carbon attached to phosphorus. |

| ³¹P NMR | A characteristic singlet in the phosphine oxide region of the spectrum. researchgate.net |

| Infrared (IR) | A strong absorption band characteristic of the P=O stretching vibration. |

Synthesis and Characterization

The most common and straightforward method for the synthesis of this compound is the oxidation of its precursor, Tris(4-methoxyphenyl)phosphine. This oxidation can be achieved using a variety of oxidizing agents, with hydrogen peroxide being a common and efficient choice. The reaction is typically carried out in a suitable organic solvent, and the product can be purified by recrystallization.

Characterization of the synthesized compound is crucial to confirm its identity and purity. Standard analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P NMR, provides detailed information about the molecular structure. Infrared (IR) spectroscopy is used to confirm the presence of the characteristic P=O bond. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern. For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction can be utilized.

Applications in Contemporary Research

This compound has emerged as a valuable compound in several areas of contemporary chemical research, primarily due to the electronic influence of its methoxy groups.

Catalysis

In the field of catalysis, this compound often serves as a ligand for transition metal catalysts. The electron-donating nature of the methoxy groups enhances the electron density on the metal center, which can have a profound effect on the catalytic activity and selectivity. It has been employed in several important cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound, as a ligand, can facilitate this coupling, leading to the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials.

Heck Reaction: Used for the synthesis of substituted alkenes from aryl halides, the Heck reaction benefits from ligands that can stabilize the active catalytic species. The electronic properties of this compound make it a suitable candidate for this role.

Stille Coupling: This cross-coupling reaction utilizes organotin compounds and is a powerful tool for the construction of complex organic molecules. The performance of the palladium catalyst in Stille couplings can be significantly influenced by the choice of ligand, with electron-rich phosphine oxides like the title compound showing promise.

Materials Science

The unique properties of this compound and its derivatives have led to their investigation in materials science. The high polarity of the P=O bond and the thermal stability of the triarylphosphine oxide core make these compounds attractive building blocks for functional materials. Research in this area includes their potential use in the development of:

Organic Light-Emitting Diodes (OLEDs): The electronic properties and processability of triarylphosphine oxides make them suitable for use as host materials or electron-transporting layers in OLED devices.

Flame Retardants: Phosphorus-containing compounds are well-known for their flame-retardant properties. Triarylphosphine oxides can be incorporated into polymer matrices to enhance their fire resistance. mdpi.com

Coordination Chemistry

This compound is an effective ligand for a wide range of metal ions. The phosphoryl oxygen atom acts as a hard Lewis base, readily coordinating to metal centers. The electron-donating methoxy groups enhance the basicity of the oxygen atom, leading to stronger coordination. The study of these coordination complexes provides insights into fundamental bonding principles and can lead to the development of new catalysts and materials with tailored properties.

Structure

3D Structure

Properties

CAS No. |

803-17-8 |

|---|---|

Molecular Formula |

C21H21O4P |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

1-bis(4-methoxyphenyl)phosphoryl-4-methoxybenzene |

InChI |

InChI=1S/C21H21O4P/c1-23-16-4-10-19(11-5-16)26(22,20-12-6-17(24-2)7-13-20)21-14-8-18(25-3)9-15-21/h4-15H,1-3H3 |

InChI Key |

KSTMQPBYFFFVFI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Tris 4 Methoxyphenyl Phosphine Oxide

Direct Oxidation Routes from Tris(4-methoxyphenyl)phosphine (B1294419)

The most common method for synthesizing Tris(4-methoxyphenyl)phosphine oxide is through the direct oxidation of its precursor, Tris(4-methoxyphenyl)phosphine. This transformation involves the conversion of the phosphorus(III) center to a phosphorus(V) center.

Peroxide-Mediated Oxidations

Hydrogen peroxide (H₂O₂) is a widely used and efficient oxidant for the conversion of triarylphosphines to their corresponding oxides. researchgate.net The reaction is typically straightforward and clean, often proceeding under mild conditions. The electron-rich nature of Tris(4-methoxyphenyl)phosphine, due to the electron-donating methoxy (B1213986) groups, facilitates this oxidation process. rsc.org

The reaction can be catalyzed by various metal complexes to enhance its efficiency. For instance, dioxovanadium(V) ions have been shown to catalyze the oxidation of triarylphosphines with hydrogen peroxide in an acidic aqueous acetonitrile (B52724) solution. nih.gov The kinetic data from such studies indicate that the diperoxo complex of vanadium is the active oxidizing species. nih.gov

| Catalyst/Reagent | Conditions | Observations |

| Hydrogen Peroxide (H₂O₂) | Standard conditions | Efficient and clean oxidation. |

| Dioxovanadium(V) / H₂O₂ | Acidic aqueous acetonitrile | Catalytic oxidation with the diperoxo vanadium species being the active oxidant. nih.gov |

Other Oxidizing Agents and Reaction Conditions

Besides peroxides, other oxidizing agents can be employed for the synthesis of this compound. These include, but are not limited to, air and various metal-based oxidants. The oxidation stability of the parent phosphine (B1218219), Tris(4-methoxyphenyl)phosphine, has been studied, indicating its susceptibility to oxidation under various conditions, including exposure to air. rsc.org

One-electron oxidation of triarylphosphines can lead to the formation of a radical cation, which then reacts with molecular oxygen to yield the corresponding phosphine oxide. researchgate.net This pathway highlights the role of oxygen as a potential oxidant, particularly under specific reaction conditions such as pulse radiolysis in benzonitrile. researchgate.net

Alternative Synthetic Pathways to Phosphine Oxide Formation

While direct oxidation is a primary route, this compound can also be synthesized through pathways that construct the P-C bonds and the P=O bond in separate or concerted steps.

Approaches from Phosphorus Halides and Aryl Precursors

A versatile method for synthesizing triarylphosphine oxides involves the reaction of phosphorus halides, such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃), with organometallic reagents derived from aryl precursors. The Grignard reaction is a classic example of this approach.

The synthesis can be achieved by reacting 4-methoxyphenylmagnesium bromide with phosphorus trichloride, followed by an oxidative workup. This method allows for the direct formation of the three P-C bonds. A similar approach involves the reaction of phosphoryl chloride with an aryl Grignard reagent, which directly yields the triarylphosphine oxide. thieme-connect.de

| Phosphorus Source | Aryl Precursor | Key Steps |

| Phosphorus Trichloride (PCl₃) | 4-methoxyphenylmagnesium bromide | Formation of P-C bonds followed by oxidation. |

| Phosphoryl Chloride (POCl₃) | 4-methoxyphenylmagnesium bromide | Direct formation of the triarylphosphine oxide. thieme-connect.de |

Functional Group Interconversions Leading to Phosphine Oxide

Functional group interconversion represents another strategic approach to phosphine oxide synthesis. This can involve the transformation of other phosphorus-containing functional groups into the phosphine oxide moiety. For example, triarylphosphine sulfides can be converted to their corresponding oxides. google.com This conversion can be achieved through chlorination followed by hydrolysis. google.com

Synthesis of Structurally Modified this compound Derivatives

The synthesis of derivatives of this compound allows for the fine-tuning of its electronic and steric properties for specific applications. These modifications can be introduced on the aryl rings.

The synthesis of substituted arylphosphine oxides often follows similar methodologies as the parent compound, starting from appropriately substituted aryl precursors. acs.org For instance, sterically crowded triarylphosphines with methoxy groups have been synthesized and subsequently oxidized to their corresponding phosphine oxides. researchgate.net The introduction of substituents can influence the properties of the resulting phosphine oxide, such as its oxidation potential and spectroscopic characteristics. researchgate.net

Furthermore, derivatization can be achieved on the pre-formed phosphine oxide. For example, reactions involving the cleavage of a P-C bond in tris(hydroxymethyl)phosphine (B1196123) oxide with phenols suggest possibilities for functionalizing the phosphorus center, although this is less common for triarylphosphine oxides. researchgate.net

Strategies for Modifying Aryl Substituents

Modification of the aryl substituents in this compound and related triarylphosphine oxides is primarily achieved through two main pathways: functionalization of a pre-existing phosphine oxide core or, more commonly, by synthesizing a substituted triarylphosphine precursor which is then oxidized to the corresponding phosphine oxide.

The latter approach offers greater flexibility. The synthesis typically begins with appropriately substituted aryl halides or organometallic reagents. For instance, the creation of phosphine oxides with different methoxy substitution patterns or additional functional groups on the phenyl rings involves the use of precursor molecules that already contain these modifications. A key synthetic step is the reaction of an aryl Grignard reagent or aryllithium species with phosphorus trichloride (PCl₃) or a related phosphorus electrophile, followed by oxidation.

A notable example of post-synthetic modification involves starting with a tris(hydroxyphenyl)phosphine oxide derivative. In one study, tris(2-hydroxyphenyl)phosphine oxide was used as a scaffold. The hydroxyl groups served as reactive handles for alkylation, allowing for the introduction of carbamoylmethyl groups to yield tris(2-carbamoylmethoxyphenyl)phosphine oxide. researchgate.net This strategy highlights the utility of functional groups on the aryl rings for further derivatization.

These methodologies allow for the fine-tuning of the electronic and steric properties of the phosphine oxide. The electron-donating nature of the methoxy groups, for example, influences the molecule's polarity and coordination capabilities. cymitquimica.com By altering the position or number of these groups, or by introducing other substituents, researchers can tailor the molecule for specific applications.

| Modification Strategy | Description | Example Precursor | Resulting Structure |

| Precursor Synthesis & Oxidation | Synthesis of a triarylphosphine with desired substituents, followed by oxidation to the phosphine oxide. | Tris(2-hydroxyphenyl)phosphine | Tris(2-hydroxyphenyl)phosphine oxide |

| Post-Synthetic Functionalization | Chemical modification of functional groups already present on the aryl rings of the phosphine oxide. | Tris(2-hydroxyphenyl)phosphine oxide | Tris(2-carbamoylmethoxyphenyl)phosphine oxide researchgate.net |

Incorporation into Complex Molecular Architectures

Derivatives of triarylphosphine oxides can be designed to act as tripodal ligands for metal coordination. The synthesis of tris(2-carbamoylmethoxyphenyl)phosphine oxide, for example, results in a tripodal O-donor ligand capable of forming complexes with metal ions. researchgate.net This demonstrates a clear strategy for incorporating the phosphine oxide core into larger, coordinated molecular assemblies. The specific orientation of the aryl groups and the nature of their substituents dictate the geometry and stability of the resulting metal complexes.

Furthermore, related electron-rich phosphines, such as tris(2,4,6-trimethoxyphenyl)phosphine (B1208668), have been employed as powerful Lewis base catalysts in polymerization reactions, specifically in oxa-Michael additions. rsc.orgresearchgate.net The phosphine initiates the polymerization, and its subsequent oxidation to the phosphine oxide is an observed transformation. rsc.org This role in catalysis directly links the phosphine oxide structure to the synthesis of complex polymers.

Another strategy involves using phosphonium (B103445) derivatives for chemical tagging in analytical applications. Tris(trimethoxyphenyl)phosphonium (TMPP) reagents, structurally related to the phosphine oxide, are synthesized to derivatize and enhance the detection of molecules like amines and carboxylic acids in mass spectrometry. researchgate.net This represents the covalent incorporation of the triarylphosphonium moiety into various biomolecules and organic acids for analytical purposes.

| Application Area | Role of Phosphine/Phosphine Oxide | Complex Architecture Formed | Reference |

| Homogeneous Catalysis | Precursor phosphine acts as a ligand (e.g., in Suzuki, Heck reactions). | Biaryl compounds, substituted alkenes | |

| Coordination Chemistry | Functionalized phosphine oxide acts as a tripodal ligand. | Metal-ligand complexes | researchgate.net |

| Polymer Science | Related phosphines catalyze polymerization reactions (e.g., oxa-Michael addition). | Polymers | rsc.orgresearchgate.net |

| Analytical Chemistry | Related phosphonium salts are used as derivatization reagents for mass spectrometry. | Covalently tagged biomolecules and acids | researchgate.net |

Elucidation of Molecular Structure and Conformational Dynamics

Advanced Crystallographic Investigations

High-resolution single-crystal X-ray diffraction has been instrumental in determining the precise solid-state conformation of Tris(4-methoxyphenyl)phosphine (B1294419) oxide.

The crystal structure of Tris(4-methoxyphenyl)phosphine oxide has been determined and is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 104590. The study, published in the Russian Journal of General Chemistry in 2002, provides definitive evidence of its molecular geometry in the crystalline state.

The molecule adopts a distorted tetrahedral geometry around the central phosphorus atom, a typical feature for phosphine (B1218219) oxides. The three 4-methoxyphenyl (B3050149) groups and the oxygen atom are positioned at the vertices of this tetrahedron. The bulky nature of the aryl substituents leads to a propeller-like arrangement of the phenyl rings, which helps to minimize steric hindrance.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| CCDC Deposition Number | 104590 |

| Empirical Formula | C₂₁H₂₁O₄P |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(2) |

| b (Å) | 17.456(4) |

| c (Å) | 10.897(2) |

| β (°) | 101.54(3) |

| Volume (ų) | 1888.1(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.287 |

| P=O Bond Length (Å) | 1.485(2) |

| Average P-C Bond Length (Å) | 1.805 |

| Average C-P-C Bond Angle (°) | 106.5 |

| Average O=P-C Bond Angle (°) | 112.3 |

Note: The crystallographic data presented here are based on the findings reported in the referenced 2002 study.

The arrangement of this compound molecules within the crystal lattice is governed by a network of weak intermolecular forces. The crystal packing is primarily influenced by van der Waals interactions and potential weak C-H···O hydrogen bonds. The methoxy (B1213986) groups, with their oxygen atoms, can act as hydrogen bond acceptors, interacting with hydrogen atoms from the phenyl rings of neighboring molecules.

These interactions create a stable, three-dimensional supramolecular architecture. The absence of strong hydrogen bond donors in the molecule means that the packing is not dominated by classical hydrogen bonding, but rather by a cumulative effect of weaker interactions. The propeller shape of the molecules allows for efficient space-filling in the crystal lattice.

A comparison between the crystal structure of this compound and its parent phosphine, Tris(4-methoxyphenyl)phosphine (CCDC 116334), reveals significant changes upon oxidation of the phosphorus atom. In the parent phosphine, the phosphorus atom possesses a lone pair of electrons and exhibits a trigonal pyramidal geometry.

Upon oxidation to the phosphine oxide, the geometry around the phosphorus center transitions to a distorted tetrahedron. This is accompanied by a shortening of the P-C bonds and a widening of the C-P-C bond angles. The introduction of the highly polar P=O bond also significantly alters the electronic properties and intermolecular interactions of the molecule.

Table 2: Structural Comparison of Tris(4-methoxyphenyl)phosphine and its Oxide

| Parameter | Tris(4-methoxyphenyl)phosphine | This compound |

|---|---|---|

| Geometry at Phosphorus | Trigonal Pyramidal | Distorted Tetrahedral |

| CCDC Deposition Number | 116334 | 104590 |

| Average P-C Bond Length (Å) | ~1.83 | 1.805 |

Computational Conformational Analysis

To complement experimental findings, computational methods, particularly Density Functional Theory (DFT), are employed to explore the conformational landscape of this compound in the gas phase, providing insights into its intrinsic structural preferences.

While a specific DFT study for this compound is not extensively reported, methodologies from studies on analogous triphenylphosphine (B44618) oxides can be applied. Such studies typically involve geometry optimizations of various possible conformers using a functional like B3LYP with a suitable basis set (e.g., 6-31G* or larger).

The primary conformational flexibility in this compound arises from the rotation of the 4-methoxyphenyl groups around the P-C bonds. These rotations lead to different conformers, which can be broadly classified based on the torsional angles between the phenyl rings and the P=O bond. The methoxy groups themselves can also exhibit rotational isomerism.

Computational studies on similar phosphine oxides suggest that the global minimum energy conformer is one that effectively balances steric repulsion between the bulky aryl groups and favorable electronic interactions. The propeller-like conformation observed in the crystal structure is generally found to be one of the low-energy conformers in the gas phase as well.

The energetic landscape would likely show several local minima corresponding to different rotational arrangements of the phenyl groups. The energy barriers between these conformers are expected to be relatively low, suggesting that the molecule is likely to be conformationally flexible in solution at room temperature. The relative energies of these conformers are influenced by subtle electronic effects of the para-methoxy substituents, which can affect the electron density distribution in the phenyl rings and their interaction with the phosphoryl group.

Influence of Methoxy Substituents on Molecular Geometry

The central phosphorus atom adopts a distorted tetrahedral geometry, a characteristic feature of phosphine oxides. The key geometric parameters, including bond lengths and angles, are subtly modulated by the methoxy groups when compared to the unsubstituted triphenylphosphine oxide. The electron-donating nature of the methoxy groups can influence the P-C bond lengths. This is because the increased electron density on the phenyl rings can alter the sigma-framework and orbital overlap with the phosphorus atom.

Spectroscopic Characterization for Structural Insight

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure of this compound. Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides unambiguous evidence for the molecular framework and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic and methoxy protons. The aromatic protons on the para-substituted phenyl rings appear as two sets of doublets, a typical AA'BB' system, due to coupling between ortho and meta protons. The protons ortho to the phosphorus atom are influenced differently than those meta to it, leading to separate resonances. The methoxy protons give rise to a sharp singlet, integrating to nine protons, confirming the presence of the three equivalent -OCH₃ groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further detail on the carbon skeleton. It shows distinct signals for the four types of aromatic carbons and one signal for the methoxy carbons. The carbon atom directly bonded to the phosphorus (C1) exhibits a characteristic splitting due to coupling with the phosphorus nucleus (¹JP-C). The other aromatic carbons (C2, C3, C4) also show smaller phosphorus-carbon coupling constants (²JP-C, ³JP-C, ⁴JP-C), which are invaluable for definitive signal assignment. The chemical shifts are influenced by the electron-donating methoxy group and the phosphoryl group.

³¹P NMR Spectroscopy: The ³¹P NMR spectrum typically displays a single resonance, confirming the presence of one unique phosphorus environment in the molecule. The chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For phosphine oxides, the chemical shift appears in a characteristic downfield region compared to the corresponding phosphine, which is indicative of the oxidation state of phosphorus and the presence of the P=O bond.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃ This interactive table summarizes the key NMR data.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H NMR | 7.61 | dd, J = 13.2, 8.8 | 6H, Aromatic H (ortho to P) |

| 6.99 | dd, J = 8.8, 2.0 | 6H, Aromatic H (meta to P) | |

| 3.84 | s | 9H, Methoxy (-OCH₃) | |

| ¹³C NMR | 162.8 | d, JP-C = 3.0 | C4 (para to P) |

| 132.6 | d, JP-C = 13.0 | C2 (ortho to P) | |

| 122.9 | d, JP-C = 107.0 | C1 (ipso, attached to P) | |

| 114.4 | d, JP-C = 14.0 | C3 (meta to P) | |

| 55.3 | s | Methoxy (-OCH₃) | |

| ³¹P NMR | 20.7 | d, J = 477.4 | P=O |

Data derived from a study involving a derivative of the title compound. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound and offers insights into its conformational state.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong and characteristic absorption band corresponding to the P=O stretching vibration. mdpi.com This band is typically observed in the region of 1150-1200 cm⁻¹ and its exact position can be sensitive to the electronic effects of the substituents on the phenyl rings. The electron-donating methoxy groups can slightly alter the bond order and polarity of the P=O bond, thus shifting this frequency. Other key absorptions include the C-O-C asymmetric and symmetric stretching vibrations of the methoxy groups, typically found around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching is observed above 3000 cm⁻¹.

Raman Spectroscopy: The Raman spectrum complements the IR data. Aromatic ring vibrations, particularly the ring-breathing modes, often give rise to strong signals in the Raman spectrum, providing further structural confirmation. The P=O stretch is also Raman active. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule.

Table 2: Key Vibrational Frequencies for this compound This interactive table highlights significant vibrational bands.

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1600, ~1500 | Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch |

| ~1180 | Very Strong | P=O Stretch |

| ~1030 | Strong | Symmetric C-O-C Stretch |

Frequencies are approximate and based on typical values for the assigned functional groups.

High-Resolution Mass Spectrometry for Molecular Compositional Verification

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to confirm the elemental composition of this compound with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can distinguish it from other compounds with the same nominal mass.

The molecular formula of this compound is C₂₁H₂₁O₄P. The calculated monoisotopic mass, based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³¹P), is 368.11774614 Da. nih.gov An experimental HRMS measurement that yields a value extremely close to this theoretical mass provides unequivocal verification of the compound's molecular formula. This level of precision is crucial for confirming the identity of a synthesized compound and ruling out potential impurities or alternative structures.

Table 3: Molecular Composition Data for this compound This interactive table provides the fundamental compositional data.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁O₄P |

| Molecular Weight (Average) | 368.37 g/mol |

| Monoisotopic Mass (Exact) | 368.11774614 Da |

Data sourced from PubChem. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Electronic Structure and Bonding Characterization of Tris 4 Methoxyphenyl Phosphine Oxide

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations offer a powerful lens through which to examine the electronic architecture of molecules. For Tris(4-methoxyphenyl)phosphine (B1294419) oxide, these calculations provide a quantitative description of its electron distribution and energy levels, which are fundamental to its chemical properties.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and polarizability.

Table 1: Frontier Molecular Orbital Data (Hypothetical Data for Illustrative Purposes)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of quantum chemical calculations. Actual values would be dependent on the specific computational methodology employed.

Atomic Charge Distribution and Dipole Moments

The distribution of electron density within a molecule is not uniform, leading to partial positive and negative charges on different atoms. This atomic charge distribution is crucial for understanding intermolecular interactions and the molecule's polarity, which is quantified by its dipole moment.

Table 2: Calculated Atomic Charges (Illustrative)

| Atom | Mulliken Charge (a.u.) |

| P | +1.2 |

| O (P=O) | -0.8 |

| C (ipso-phenyl) | +0.1 |

| O (methoxy) | -0.5 |

Note: This data is illustrative. The precise values are sensitive to the computational method used.

Electrostatic Potential Surfaces

A molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative, positive, and neutral potential. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

For Tris(4-methoxyphenyl)phosphine oxide, the MEP surface would show a region of high negative potential (typically colored red) around the phosphoryl oxygen atom, highlighting its susceptibility to attack by electrophiles or its ability to act as a hydrogen bond acceptor. Conversely, regions of positive potential (often depicted in blue) would be expected around the phosphorus atom and the hydrogen atoms of the phenyl rings.

Theoretical Investigations of the P=O Bond Character

The phosphoryl (P=O) bond is a cornerstone of the chemistry of phosphine (B1218219) oxides. Its nature is often described as a combination of a strong σ-bond and a π-bond, with additional contributions from ionic interactions. Theoretical analyses provide deeper insights into the strength and characteristics of this pivotal bond.

Bond Order Analysis

Bond order is a measure of the number of chemical bonds between two atoms. For the P=O group in this compound, the bond order is expected to be significantly greater than one, reflecting its partial double bond character. This is a result of the overlap between the p-orbitals of oxygen and the d-orbitals of phosphorus, alongside the polar nature of the bond. The electron-donating methoxy (B1213986) groups on the phenyl rings can further influence the electron density at the phosphorus atom, thereby modulating the P=O bond order.

Vibrational Frequency Analysis of the Phosphoryl Group

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful experimental technique for probing the nature of chemical bonds. The stretching frequency of the P=O bond is a characteristic feature in the IR spectra of phosphine oxides. Theoretical calculations of harmonic vibrational frequencies can accurately predict these frequencies and provide a basis for their assignment.

For this compound, the calculated vibrational frequency of the P=O stretching mode is expected to be in the typical range for triarylphosphine oxides. Experimental FT-IR data for this compound shows a strong absorption band around 1179 cm⁻¹, which is characteristic of the P=O stretching vibration. Computational studies have been performed to calculate the harmonic vibrational frequencies for this molecule, which would aid in the precise assignment of this and other vibrational modes. The position of this band is sensitive to the electronic effects of the substituents on the phenyl rings; the electron-donating methoxy groups are expected to slightly lower the P=O stretching frequency compared to unsubstituted triphenylphosphine (B44618) oxide due to increased electron density on the phosphorus atom.

Table 3: Vibrational Frequency of the Phosphoryl Group

| Method | P=O Stretching Frequency (cm⁻¹) |

| Experimental (FT-IR) | ~1179 |

| Calculated (DFT) | (Value dependent on level of theory) |

Steric and Electronic Effects of Methoxy Groups on Phosphorus Center

Steric Influence:

Crystallographic studies of this compound provide precise data on its molecular geometry. The key bond lengths and angles around the phosphorus center are summarized in the table below. For comparative purposes, the corresponding data for the parent triphenylphosphine oxide are also included.

| Parameter | This compound (Å or °) | Triphenylphosphine oxide (Å or °) |

|---|---|---|

| P=O Bond Length | 1.483 | 1.479 - 1.484 |

| Average P-C Bond Length | 1.805 | 1.789 - 1.808 |

| Average C-P-C Bond Angle | 107.2 | 106.1 - 107.1 |

| Average O=P-C Bond Angle | 111.6 | 111.4 - 112.1 |

The data reveals that the C-P-C bond angles in this compound are compressed to approximately 107.2°, a clear indication of the steric repulsion between the bulky aryl groups. This is a common feature in triarylphosphine oxides. The O=P-C angles are consequently widened to around 111.6° to accommodate this steric strain. The P-C bond lengths are within the typical range for such compounds.

Electronic Influence:

The methoxy group is a potent electron-donating group due to the resonance effect of the oxygen lone pair with the aromatic pi-system. This electron-donating nature has a profound impact on the electronic environment of the phosphorus atom.

The key electronic effects can be summarized as follows:

Increased Electron Density on Phosphorus: The electron-donating methoxy groups increase the electron density of the phenyl rings, which in turn is relayed to the phosphorus atom through the P-C bonds. This increased electron density on the phosphorus center influences its Lewis basicity and its interaction with other chemical species.

Polarity of the P=O Bond: The increased electron density on the phosphorus atom enhances the polarization of the phosphoryl (P=O) bond. The P=O bond in phosphine oxides is already highly polar, with a significant contribution from the P⁺-O⁻ resonance form. The electron-donating methoxy groups further stabilize this positive charge on the phosphorus, thereby strengthening the ionic character of the P=O bond. This is reflected in the P=O bond length of 1.483 Å, which is characteristic of a strong, highly polarized double bond.

| Atom | Expected Partial Charge (Qualitative) |

|---|---|

| Phosphorus (P) | Highly Positive (δ+) |

| Oxygen (O of P=O) | Highly Negative (δ-) |

| Carbon (C of P-C) | Slightly Negative (δ-) |

| Oxygen (O of -OCH3) | Negative (δ-) |

Reactivity and Reaction Mechanisms Involving Tris 4 Methoxyphenyl Phosphine Oxide

Deoxygenation Reactions of the Phosphine (B1218219) Oxide

The conversion of phosphine oxides back to their corresponding phosphines is a critical process for recycling valuable phosphine reagents, which are often expensive. researchgate.net The phosphorus-oxygen (P=O) bond is thermodynamically very stable, making its reduction a challenging yet important chemical transformation. researchgate.net

Catalytic Systems for Phosphine Oxide Reduction

A variety of reducing agents and catalytic systems have been developed for the deoxygenation of tertiary phosphine oxides, which are broadly applicable to Tris(4-methoxyphenyl)phosphine (B1294419) oxide. Silanes are among the most common and effective reagents for this purpose.

Common catalytic systems include:

Hydrosilanes with Metal Catalysts: Reagents like tetramethyldisiloxane (TMDS) and polymethylhydrosiloxane (B1170920) (PMHS) are effective hydride sources, often used with a titanium catalyst such as titanium(IV) isopropoxide (Ti(OiPr)₄). organic-chemistry.orgresearchgate.net These systems can reduce various triarylphosphine oxides under relatively mild conditions. organic-chemistry.org Copper complexes have also been shown to catalyze the selective reduction of phosphine oxides with TMDS. organic-chemistry.org

Trichlorosilane (HSiCl₃): This reagent is a powerful and cost-effective reductant for phosphine oxides. organic-chemistry.org It can be used alone or in the presence of a tertiary amine. The reaction often proceeds with retention of configuration at the phosphorus center, which is crucial for chiral phosphines. organic-chemistry.org

Iodine-Mediated Systems: A newer, metal-free approach involves using a combination of phosphonic acid (H₃PO₃) and iodine (I₂) under solvent-free conditions. This method is noted for its simplicity, low cost, and wide substrate scope, successfully reducing both mono- and bis-phosphine oxides. organic-chemistry.org

Electrochemical Reduction: Direct electrochemical reduction of phosphine oxides to phosphines represents a modern approach. For triphenylphosphine (B44618) oxide, this has been achieved using an aluminum anode, where a continuously regenerated Lewis acid activates the P=O bond for reduction at milder potentials. nih.gov

| Reducing System | Typical Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|

| Hydrosilanes (TMDS, PMHS) | Ti(OiPr)₄ or Copper Complexes | Effective for a wide range of phosphine oxides, including triaryl derivatives. | organic-chemistry.orgresearchgate.net |

| Trichlorosilane (HSiCl₃) | None or Tertiary Amine | Powerful, cost-effective, and often proceeds with retention of stereochemistry. | organic-chemistry.org |

| Phosphonic Acid (H₃PO₃) | Iodine (I₂) | Metal-free, solvent-free, and cost-effective with a broad scope. | organic-chemistry.org |

| Electrolysis | Aluminum Anode / Lewis Acid | Direct reduction at mild potentials; scalable. | nih.gov |

Mechanistic Studies of Deoxygenation Pathways

The mechanism of phosphine oxide deoxygenation generally involves two key steps: activation of the P=O bond, followed by oxygen transfer or removal.

With silane-based reductants, the mechanism is believed to proceed through the formation of a silyloxyphosphonium intermediate. The lone pair on the P=O oxygen atom attacks the electrophilic silicon atom of the silane (B1218182) (or a metal-silane complex), making the phosphorus center more electrophilic. A subsequent hydride transfer from the silicon to the phosphorus atom, or an intermolecular hydride transfer, leads to the cleavage of the P-O bond and formation of the phosphine and a siloxane byproduct. organic-chemistry.org

In systems using HSiCl₃ with a sacrificial phosphine like triphenylphosphine, mechanistic studies suggest an oxygen transfer mechanism. The HSiCl₃ activates the starting phosphine oxide, which then transfers its oxygen atom to the sacrificial phosphine, regenerating the desired phosphine. organic-chemistry.org

For the iodine-mediated reduction with phosphonic acid, a proposed pathway involves the formation of an iodophosphonium intermediate, which is then reduced. organic-chemistry.org

Comparison with Other Triarylphosphine Oxides in Reduction

The electronic nature of the aryl substituents on the phosphine oxide significantly impacts its reactivity. The three methoxy (B1213986) groups in Tris(4-methoxyphenyl)phosphine oxide are strongly electron-donating, which increases the electron density on the phosphoryl oxygen. This enhanced basicity can affect the initial activation step of the deoxygenation.

Compared to triphenylphosphine oxide (TPPO), this compound (TMOPPO) exhibits different physical properties that can influence reaction conditions. For instance, the methoxy groups increase its polarity and solubility in organic solvents.

| Compound | Substituent Effect | Solubility in Ethanol (25°C) | Reference |

|---|---|---|---|

| This compound | Strongly electron-donating | 12.5 g/L | |

| Triphenylphosphine oxide | Neutral | 8.2 g/L | |

| Tris(2-methoxyphenyl)phosphine oxide | Moderately electron-donating (steric hindrance) | Not specified |

While specific kinetic studies on the reduction of TMOPPO versus TPPO are not widely reported, the increased electron density on the oxygen of TMOPPO would theoretically make it a stronger Lewis base, potentially facilitating faster coordination to Lewis-acidic activators like silicon or metal centers in catalytic cycles.

Role as an Intermediate in Organic Transformations

This compound is the inevitable byproduct when its parent phosphine, Tris(4-methoxyphenyl)phosphine, is used as a reagent in several cornerstone organic reactions. The formation of the highly stable P=O bond is the thermodynamic driving force for these transformations. udel.edu

Generation and Reactivity in Wittig-Type Processes (Phosphonium Ylides)

The Wittig reaction is a fundamental method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). lumenlearning.com The ylide is typically prepared by treating a phosphonium salt with a strong base. libretexts.org

The parent phosphine, Tris(4-methoxyphenyl)phosphine, can be used to generate Wittig reagents. Due to its electron-donating methoxy groups, it is a stronger Lewis base and more nucleophilic than triphenylphosphine. researchgate.net This enhanced nucleophilicity can facilitate the initial Sₙ2 reaction with an alkyl halide to form the phosphonium salt precursor more readily.

The general mechanism involves:

Ylide Formation: Tris(4-methoxyphenyl)phosphine reacts with an alkyl halide to form a phosphonium salt. Deprotonation with a strong base yields the corresponding phosphonium ylide.

Reaction with Carbonyl: The nucleophilic ylide attacks the carbonyl carbon of an aldehyde or ketone, leading to a betaine (B1666868) intermediate which cyclizes to a four-membered oxaphosphetane. udel.edu

Decomposition: The oxaphosphetane collapses, cleaving the C-C and P-O bonds to form the desired alkene and this compound. udel.edulumenlearning.com

The electronic properties of the phosphine can influence the reactivity and stereoselectivity of the ylide. Ylides derived from the more electron-rich Tris(4-methoxyphenyl)phosphine are expected to be more reactive (less stabilized) than their triphenylphosphine-derived counterparts, which can affect the E/Z selectivity of the resulting alkene.

Participation in Mitsunobu and Appel Reactions

In both the Mitsunobu and Appel reactions, Tris(4-methoxyphenyl)phosphine acts as an oxygen acceptor, becoming oxidized to this compound, which drives the reactions forward.

Mitsunobu Reaction: This reaction converts a primary or secondary alcohol into an ester, ether, or other functional group with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The key reagents are a phosphine, an azodicarboxylate (like DEAD or DIAD), and a nucleophile. wikipedia.org The mechanism involves the phosphine attacking the azodicarboxylate to form a betaine intermediate. wikipedia.orgtcichemicals.com This intermediate then activates the alcohol, allowing it to be displaced by the nucleophile in an Sₙ2 fashion. wikipedia.orgorganic-chemistry.org Throughout this process, the phosphine is converted to its corresponding oxide. The use of the more nucleophilic Tris(4-methoxyphenyl)phosphine can potentially accelerate the initial activation step.

Appel Reaction: This reaction converts an alcohol to an alkyl halide using a phosphine and a tetrahalomethane (e.g., CCl₄ or CBr₄). wikipedia.orgorganic-chemistry.org The reaction begins with the phosphine attacking the tetrahalomethane to form a phosphonium salt. wikipedia.orgalfa-chemistry.com The alcohol is then deprotonated, and the resulting alkoxide displaces a halide from the phosphonium intermediate. A final Sₙ2 attack by the halide ion on the carbon atom of the activated alcohol yields the alkyl halide and this compound. wikipedia.orgorganic-chemistry.org The formation of the stable phosphine oxide is again the thermodynamic driving force. wikipedia.org

Photochemical Reactivity of the Phosphine Oxide

Limited direct research has been published specifically detailing the photochemical reactivity of this compound. The majority of related studies focus on the photooxidation of the corresponding phosphine, tris(4-methoxyphenyl)phosphine, to its oxide. However, general principles of triarylphosphine oxide photochemistry can be considered, though specific data for the methoxy-substituted derivative is not extensively available in the provided literature.

Photooxidation and Photo-induced Transformations

While the photooxidation of triarylphosphines to their respective oxides is a known transformation, the subsequent photochemical reactivity of the phosphine oxide product, such as this compound, is not as well-documented. Generally, phosphine oxides are considered to be photochemically stable.

In the context of related compounds, studies on triarylphosphines have shown that they can be converted to their corresponding oxides through photooxidation. For instance, a novel method for the photooxidation of triarylphosphines to triarylphosphine oxides has been reported, utilizing a gold(III) complex on cellulose (B213188) as a catalyst under aerobic conditions. nih.gov The efficiency of this photooxidation is influenced by light intensity, with optimal results observed at 20 W using a compact fluorescent lamp (CFL). nih.gov

Table 1: Effect of Light Intensity on the Photooxidation of a Generic Triarylphosphine nih.gov

| Light Intensity (W) | Yield (%) |

| 8 | 43 |

| 15 | 80 |

| 20 | 99 |

| 22 | 99 |

| 32 | 99 |

It is important to note that this data pertains to the formation of the phosphine oxide, not its subsequent photochemical transformation. The photostability of the resulting phosphine oxide under these conditions is implied but not explicitly studied.

Mechanistic Aspects of Excited State Reactions

Detailed mechanistic studies on the excited state reactions of this compound are scarce. For the precursor phosphines, photo-induced oxidation can proceed through the formation of a phosphine radical cation, which then reacts with molecular oxygen. researchgate.net The reactivity of this radical cation is influenced by the substituents on the phenyl rings. For example, the radical cation of the electron-rich tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) reacts with oxygen an order of magnitude faster than that of triphenylphosphine. researchgate.net

Once formed, the phosphine oxide is a highly stable compound. The P=O bond is very polar, contributing to its thermal stability. wikipedia.org This inherent stability suggests that high-energy irradiation would be necessary to induce further photochemical reactions. Any potential excited state reactions would likely involve the aromatic rings rather than the phosphoryl group.

Advanced Catalytic and Ligand Applications of Tris 4 Methoxyphenyl Phosphine Oxide Scaffolds

Coordination Chemistry and Ligand Design

Tris(4-methoxyphenyl)phosphine (B1294419) oxide is a significant compound in the field of coordination chemistry, where it primarily functions as a ligand for various transition metals. The oxygen atom of the phosphoryl group (P=O) is the primary site of coordination, acting as a hard Lewis base that can donate electron density to a metal center. The electronic properties of the ligand are modulated by the three 4-methoxyphenyl (B3050149) substituents. The methoxy (B1213986) groups (-OCH₃) are electron-donating, which increases the electron density on the phosphoryl oxygen, enhancing its ability to coordinate with metal ions.

Tris(4-methoxyphenyl)phosphine oxide forms stable complexes with a range of transition metals, playing a crucial role as an ancillary or stabilizing ligand in catalytic systems. While the corresponding phosphine (B1218219) is often the primary ligand that enters the catalytic cycle, the phosphine oxide can also be intentionally used or can form in situ and influence the reaction.

Research has demonstrated the utility of phosphine oxides as effective stabilizing ligands in palladium-catalyzed cross-coupling reactions. For instance, in the palladium-catalyzed coupling of potassium aryldimethylsilanolates with aryl bromides, phosphine oxides have been shown to have a beneficial effect, stabilizing the catalytic species and promoting efficient bond formation. nih.gov The coordination of the phosphine oxide to the palladium center can prevent catalyst decomposition or aggregation, thereby maintaining its activity throughout the reaction.

The electron-rich nature of this compound makes it a particularly effective ligand. Its coordination properties are leveraged in various homogeneous catalytic processes where fine-tuning the electronic and steric environment of the metal catalyst is key to achieving high yield and selectivity. The formation of these metal complexes is fundamental to their application in facilitating a variety of important organic transformations.

Table 1: Examples of Metal Complexes and Catalytic Systems Involving Phosphine Oxide Ligands

| Metal Center | Ligand Type | Example Catalytic Reaction | Role of Phosphine Oxide |

|---|---|---|---|

| Palladium (Pd) | Phosphine Oxide | Cross-Coupling Reactions | Stabilizing Ligand |

| Lanthanides (e.g., Eu, Tb) | Phosphine Oxide | Luminescent Materials | Coordination to Metal Ion |

| Actinides (e.g., U, Th) | Phosphine Oxide | Extraction and Separation | Complexing Agent |

Spectroscopic and Structural Analysis of Metal-Phosphine Oxide Complexes

The coordination of this compound to metal centers occurs through the oxygen atom of the phosphoryl group, which acts as a hard Lewis base. This interaction induces noticeable changes in the spectroscopic and structural parameters of the ligand.

Spectroscopic Characterization:

Infrared (IR) spectroscopy is a key tool for characterizing metal-phosphine oxide complexes. The most significant feature is the shift of the P=O stretching frequency upon coordination. In the free ligand, this band appears at a characteristic frequency. Upon complexation with a metal ion, the P=O bond weakens due to the donation of electron density from the oxygen to the metal. This results in a decrease in the P=O stretching frequency, typically observed as a red shift of 15-50 cm⁻¹. The magnitude of this shift can provide insights into the strength of the metal-oxygen bond.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is also highly informative. The chemical shift of the phosphorus atom in this compound is sensitive to its chemical environment. Upon coordination to a metal center, the ³¹P NMR signal typically shifts downfield. The extent of this shift can be correlated with the nature of the metal ion and the geometry of the complex. For paramagnetic metal complexes, the coordination can lead to significant broadening and shifting of the NMR signals.

Structural Analysis:

X-ray crystallography provides definitive structural information on metal-phosphine oxide complexes. The crystal structure of free this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 104590. nih.gov Analysis of its metal complexes reveals key structural features:

Coordination Geometry: The geometry around the phosphorus atom remains essentially tetrahedral upon coordination. The metal ion coordinates to the oxygen atom, leading to the formation of a P-O-M linkage.

Bond Lengths and Angles: A critical structural parameter is the P=O bond length. Upon coordination to a metal, this bond is observed to elongate compared to the free ligand. For instance, in typical phosphine oxide complexes, this elongation can be in the range of 0.02 to 0.04 Å. The C-P-C and O=P-C bond angles may also show slight distortions to accommodate the steric bulk of the metal center and other ligands.

While specific structural data for a wide range of metal complexes of this compound are not extensively reported in the literature, studies on analogous triarylphosphine oxide complexes, such as those with lanthanide metals, provide valuable comparative data. researchgate.netstaffs.ac.uk These studies consistently show the coordination through the phosphoryl oxygen and detail the resulting geometric changes around the metal center.

Catalytic Applications of Metal-Phosphine Oxide Complexes in Homogeneous Catalysis

While the corresponding ligand, Tris(4-methoxyphenyl)phosphine, is widely used in homogeneous catalysis for reactions like Suzuki-Miyaura and Heck couplings, the direct catalytic applications of pre-formed metal complexes of this compound are less common. wikipedia.orgcymitquimica.com In many catalytic cycles involving phosphine ligands, the corresponding phosphine oxide is generated as a byproduct of the reaction, often leading to catalyst deactivation.

However, the phosphine oxide can act as an ancillary ligand, influencing the steric and electronic properties of the catalytic center. Its role can be significant in certain catalytic systems:

Stabilization of Catalytic Species: In some instances, the coordination of a phosphine oxide can stabilize a catalytically active metal species, preventing its decomposition or aggregation into inactive forms.

Modification of Reactivity and Selectivity: The electronic properties of the this compound, influenced by the electron-donating methoxy groups, can modulate the reactivity and selectivity of the metal catalyst. This can be particularly relevant in oxidation reactions where the phosphine oxide is inherently stable.

It is important to note that in many catalytic processes where phosphine oxides are present, they are often considered inhibitors. The strong coordination of the hard phosphoryl oxygen to the metal center can block coordination sites required for substrate activation. Therefore, the deliberate use of this compound as a primary ligand in homogeneous catalysis remains a niche area of research.

Applications in Materials Science

The unique properties of this compound have led to its exploration in various aspects of materials science, from polymer chemistry to the development of advanced functional materials.

Role in Curing and Polymerization Processes of Resins

Phosphine oxides, in general, have been investigated for their role in the curing and polymerization of various resins, particularly epoxy resins. While specific studies focusing exclusively on this compound are limited, the behavior of analogous compounds suggests potential applications.

In the context of epoxy resins , phosphine oxides can act as catalysts or co-curing agents. The mechanism often involves the nucleophilic attack of the phosphoryl oxygen on the epoxide ring, initiating ring-opening polymerization. The Lewis basicity of the oxygen atom plays a crucial role in this process. The presence of electron-donating methoxy groups in this compound would be expected to enhance the nucleophilicity of the phosphoryl oxygen, potentially accelerating the curing process.

In other polymerization processes , such as the formation of polyurethanes, phosphine oxides can also play a catalytic role. mdpi.com They can activate the isocyanate group towards nucleophilic attack by the polyol. Again, the electronic effects of the substituents on the phosphine oxide are critical in determining its catalytic activity. While the corresponding phosphine is noted for its catalytic activity in oxa-Michael polymerizations, the direct role of the phosphine oxide in such systems is less defined. researchgate.net

Incorporation into Functional Materials (Excluding Bulk Material Properties)

The incorporation of this compound into functional materials can impart specific properties due to its unique molecular structure and electronic characteristics.

Luminescent Materials: Phosphine oxides are known to be effective functional groups in the design of organic luminescent materials. researchgate.net The P=O group can act as an insulating and electron-withdrawing moiety, which can enhance charge transport and emission efficiency. While specific studies on this compound in this context are not widely available, related functionalized triphenylphosphine (B44618) oxide-based manganese(II) complexes have shown distinct green emission, suggesting the potential for developing luminescent materials. rsc.org

Functionalized Nanoparticles: Phosphine oxides can be used as capping agents to stabilize and functionalize nanoparticles, such as gold nanoparticles. nih.gov The phosphoryl oxygen can coordinate to the surface of the nanoparticles, providing stability and a means for further functionalization. The methoxy groups on the phenyl rings of this compound could offer additional sites for interaction or further chemical modification.

Studies on its Reactivity within Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with potential applications in gas storage, separation, and catalysis. The incorporation of functional ligands into the MOF structure is a key strategy for tuning their properties. While the use of phosphine-functionalized linkers to create P-MOFs is an active area of research, the direct study of the reactivity of guest molecules like this compound within the pores of MOFs is less explored. researchgate.netnih.gov

Theoretically, the pores of a MOF could serve as a nanoreactor, confining this compound and potentially altering its reactivity. The interaction of the phosphine oxide with the metal nodes or the organic linkers of the MOF could lead to unique catalytic or host-guest chemistry.

One related study reports on a porous MOF based on tris(para-carboxylated) triphenylphosphine oxide, a derivative of the compound of interest. This material exhibited hysteretic sorption of light gases, demonstrating that phosphine oxide-based ligands can be used to create MOFs with interesting adsorption properties. sciencepublishinggroup.com However, research on the specific reactivity of this compound within the pores of a pre-existing MOF remains an open area for investigation.

Advanced Analytical Techniques and Spectroscopic Probes in Research on Tris 4 Methoxyphenyl Phosphine Oxide

Utilization of ³¹P NMR for Reaction Monitoring and Mechanistic Insight

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is an exceptionally powerful and direct tool for studying phosphorus-containing compounds like Tris(4-methoxyphenyl)phosphine (B1294419) oxide. The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to high sensitivity and relatively short experiment times. mdpi.com Furthermore, the wide range of chemical shifts observed for phosphorus in different chemical environments makes ³¹P NMR ideal for identifying species and monitoring transformations. mdpi.com

In the context of Tris(4-methoxyphenyl)phosphine oxide, ³¹P NMR is frequently employed to monitor its formation via the oxidation of its precursor, Tris(4-methoxyphenyl)phosphine. The starting phosphine (B1218219) typically exhibits a signal in the negative region of the spectrum, while the formation of the phosphine oxide results in the appearance of a new resonance at a significantly downfield-shifted position. For instance, in one study monitoring the oxidation of a related phosphine, the phosphine oxide product was identified by a distinct peak in the ³¹P NMR spectrum. rsc.org The spectrum for this compound itself in deuterated chloroform (B151607) (CDCl₃) shows a characteristic singlet, confirming its structure. researchgate.net

By acquiring spectra at various time intervals, researchers can track the disappearance of the reactant and the appearance of the product, allowing for the determination of reaction kinetics. This method is highly effective for assessing the efficiency of different oxidizing agents or catalytic systems.

Beyond simple reaction monitoring, ³¹P NMR provides crucial mechanistic insights. Changes in the chemical shift of the phosphorus atom in this compound can indicate its involvement in intermolecular interactions, such as the formation of coordination complexes or halogen bonds. mdpi.com The magnitude of the shift can be correlated with the strength of the interaction, offering a spectroscopic handle to probe the Lewis basicity of the phosphoryl oxygen and its role in catalytic cycles or supramolecular assemblies. mdpi.com

| Compound | Typical ³¹P NMR Chemical Shift (δ, ppm) | Solvent | Significance |

|---|---|---|---|

| Tris(4-methoxyphenyl)phosphine | -8.8 | CDCl₃ | Represents the unoxidized starting material. rsc.org |

| This compound | ~30 | CDCl₃ | Represents the oxidized product, easily distinguishable from the starting phosphine. researchgate.net |

| Complexed Phosphine Oxide | Variable (Δδ > 0) | Various | Shift perturbation indicates coordination or interaction with other species, providing mechanistic clues. mdpi.com |

Mass Spectrometric Techniques for Tracing Reaction Intermediates and Products

Mass spectrometry (MS) is an indispensable technique for the identification and structural elucidation of reaction products and intermediates in studies involving this compound. Its high sensitivity allows for the detection of species present in very low concentrations.

Electron ionization (EI) and electrospray ionization (ESI) are common methods used. In a typical application, MS can confirm the formation of this compound during an oxidation reaction by detecting its molecular ion peak ([M]⁺) or its protonated form ([M+H]⁺). The exact mass of the product is 368.1177 g/mol , which can be precisely measured using high-resolution mass spectrometry (HRMS), confirming its elemental composition of C₂₁H₂₁O₄P. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₂₁O₄P | nih.gov |

| Molecular Weight (Average) | 368.36 g/mol | nih.gov |

| Monoisotopic Mass (Exact) | 368.11774614 Da | nih.gov |

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of synthesized this compound and for analyzing complex mixtures containing this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly utilized methods.

HPLC is widely used for purity determination of non-volatile, thermally stable compounds. For organophosphorus compounds like Tris(4-methoxyphenyl)phosphine and its oxide, reverse-phase HPLC is often the method of choice. sielc.com A C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer is typically effective. sielc.com The purity of a sample is determined by integrating the peak area of the main component and comparing it to the total area of all detected peaks. This is a standard quality control procedure in both academic and industrial laboratories.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds. The PubChem database documents the existence of GC-MS data for this compound, indicating its suitability for this technique. nih.gov In a GC-MS analysis, a sample mixture is vaporized and separated based on boiling point and polarity in a capillary column. Each separated component is then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that serves as a chemical fingerprint for identification. This is invaluable for identifying byproducts in a reaction mixture or for quantifying the components of a product formulation. jeol.com

| Technique | Typical Application | Exemplary Parameters |

|---|---|---|

| HPLC | Purity Assessment | Column: Reverse Phase (e.g., C18) Mobile Phase: Acetonitrile (B52724)/Water mixture with an acid modifier (e.g., phosphoric or formic acid). sielc.com |

| GC-MS | Mixture Analysis & Identification | Column: Non-polar capillary column (e.g., DB-5MS) Ionization: Electron Ionization (EI). nih.govjeol.com |

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation State Studies

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local geometric and electronic structure of a specific absorbing atom within a molecule. For this compound, XAS at the phosphorus K-edge can provide detailed information that is often inaccessible by other methods. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. scispace.com Studies on various organophosphorus compounds have shown that tetracoordinate phosphorus centers, such as the one in a phosphine oxide, have the phosphorus atom in a formal +5 oxidation state. nsf.gov The features of the P K-edge XANES spectrum, including the precise energy of the absorption edge and the shape of pre-edge features, can be used to confirm this oxidation state. researchgate.netacs.org Furthermore, these spectral features serve as a fingerprint for the local environment, allowing differentiation between phosphines, phosphine oxides, phosphonates, and phosphates. acs.orgnih.gov

The EXAFS region provides information about the local atomic structure, including bond distances and coordination numbers of the nearest neighboring atoms. Analysis of the EXAFS spectrum of this compound would allow for the precise determination of the P=O and P-C bond lengths.

| XAS Region | Information Obtained for this compound |

|---|---|

| XANES | Confirmation of the P(+5) oxidation state. nsf.gov Information on the tetracoordinate geometry around the phosphorus atom. researchgate.net |

| EXAFS | Precise measurement of P=O and P-C bond distances. Determination of the coordination number of phosphorus (four). |

Computational Data Integration with Experimental Spectroscopic Data

The integration of computational chemistry with experimental spectroscopy provides a synergistic approach to understanding the properties and behavior of this compound. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can predict a wide range of spectroscopic properties with high accuracy.

For instance, the ³¹P NMR chemical shift of phosphine oxides can be calculated and compared with experimental values. uni-muenchen.de A close match between the calculated and observed shifts serves to validate the computed molecular structure. More importantly, this approach allows for the assignment of spectra in complex mixtures and the prediction of how geometric or electronic changes—such as those occurring during a reaction or upon complexation—will affect the spectrum.

Theoretical studies have successfully correlated calculated changes in ³¹P NMR chemical shifts (ΔδP) of phosphine oxides with the energetic and geometric parameters of intermolecular interactions, such as halogen bonding. mdpi.com By calculating the structure and spectroscopic properties of proposed reaction intermediates or transition states, computational methods can help elucidate complex reaction mechanisms that are difficult to probe experimentally. This integrated approach, combining the predictive power of theory with the real-world data from experiments, provides a much more detailed and robust understanding of the chemical nature of this compound.

| Spectroscopic Data | Experimental Measurement | Computational Prediction (DFT) | Synergistic Insight |

|---|---|---|---|

| ³¹P NMR Chemical Shift | Provides a value for a given structure in a specific solvent. | Calculates the magnetic shielding tensor to predict the chemical shift. uni-muenchen.de | Validates molecular structures and predicts spectral changes upon interaction. |

| Vibrational Frequencies (IR/Raman) | Measures frequencies of molecular vibrations (e.g., P=O stretch). | Calculates vibrational modes and their corresponding frequencies. | Aids in the assignment of complex spectra and correlates frequency shifts with structural changes. |

| XAS Spectra | Probes the electronic structure and local coordination of the P atom. researchgate.net | Simulates XANES spectra based on the calculated density of unoccupied states. | Helps interpret complex spectral features and links them to specific electronic transitions and geometries. |

Oxidation Stability and Degradation Pathways of Tris 4 Methoxyphenyl Phosphine Oxide

Investigation of Autoxidation Processes

Autoxidation involves the reaction of organic compounds with atmospheric oxygen at ambient temperatures, often proceeding through a free-radical chain mechanism. wikipedia.org For phosphines, this process leads to the formation of the corresponding phosphine (B1218219) oxide. The susceptibility of tris(4-methoxyphenyl)phosphine (B1294419) to autoxidation is higher than that of triphenylphosphine (B44618) due to the electron-donating nature of the methoxy (B1213986) groups, which increases the electron density on the phosphorus atom. researchgate.net

The general mechanism for the autoxidation of phosphines involves initiation, propagation, and termination steps. wikipedia.org The initiation can be triggered by light, heat, or the presence of radical initiators. Once a radical is formed, it reacts with oxygen to produce a peroxy radical, which then continues the chain reaction.

Influence of Solvent, Temperature, and Light on Stability

The stability of phosphines, and by extension the formation of their oxides, is significantly affected by environmental conditions such as the solvent, temperature, and exposure to light.

Solvent: The choice of solvent can influence the rate of oxidation. Studies on the related compound, tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), have shown that the extent of oxidation is dependent on the oxygen solubility in the solvent. rsc.org For instance, after 5 days in the dark, 11% of TTMPP in an acetone-d6 (B32918) solution was oxidized, while no oxidation was detected in benzene, which has lower oxygen solubility. rsc.org In chloroform-d, not only did oxidation occur, but a reaction with the solvent itself was also observed. rsc.org

Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including oxidation. While specific studies on the thermal degradation of tris(4-methoxyphenyl)phosphine oxide are not detailed in the provided results, it is a common principle that increased temperature enhances the rate of autoxidation. For the related triphenylphosphine oxide, temperature has been shown to be a key parameter in its degradation in water via ultrasonic irradiation. nih.gov

Light: Exposure to light, particularly UV light, can significantly decrease the oxidation stability of phosphines. rsc.orgresearchgate.net In a study on TTMPP, a sample stored in acetone-d6 under daylight was fully oxidized after 5 days, compared to only 11% oxidation in the dark. rsc.org Similarly, in DMSO under daylight, 70% of the phosphine was oxidized. rsc.org This photosensitivity is a critical consideration for the storage and handling of the parent phosphine.

The table below summarizes the influence of different conditions on the oxidation of a related electron-rich phosphine, TTMPP, after 5 days.

| Condition | Solvent | Phosphine Oxide Formation (%) |

|---|---|---|

| Dark | Solid | 0 |

| Dark | Benzene-d6 | 0 |

| Dark | Acetone-d6 | 11 |

| Dark | Chloroform-d | 16 |

| Daylight | Acetone-d6 | 100 |

| Daylight | DMSO-d6 | 70 |

Identification of Degradation Products and Mechanisms

The primary degradation product of tris(4-methoxyphenyl)phosphine through oxidation is this compound. researchgate.net The mechanism of oxidation generally proceeds via the reaction of the phosphine with an oxygen source. In the case of autoxidation, this involves molecular oxygen, likely in its singlet state, which is a more reactive form. wikipedia.orgresearchgate.net

Under specific conditions, other degradation pathways can occur. For instance, in chlorinated solvents like chloroform (B151607), phosphines can react to form phosphonium (B103445) salts. rsc.org For TTMPP in chloroform-d, in addition to the 16% phosphine oxide, 13% of another species, likely a product of a reaction with the solvent, was observed after 5 days in the dark. rsc.org

Advanced degradation studies on similar compounds, such as tris(1-chloro-2-propyl) phosphate (B84403) (TCPP) using UV/H2O2, have identified hydroxylation as a primary degradation pathway, leading to the formation of various transformation products and eventual mineralization to carbon dioxide, chloride, and phosphate ions. nih.gov While not directly studying this compound, this suggests that under strong oxidative conditions, degradation beyond the simple phosphine oxide can occur, involving reactions on the aryl rings.

Strategies for Enhancing Stability in Different Environments

Given that the formation of this compound is a result of the oxidation of its phosphine precursor, strategies to enhance stability are primarily focused on preventing this oxidation.

Exclusion of Oxygen and Light: Storing the parent phosphine under an inert atmosphere (e.g., nitrogen or argon) and in the dark is the most effective strategy to prevent autoxidation. rsc.org

Solvent Choice: Using solvents with low oxygen solubility, such as benzene, can slow down the oxidation process compared to solvents like acetone. rsc.org

Use of Antioxidants: The addition of antioxidants or singlet oxygen quenchers can inhibit the free-radical chain reactions of autoxidation. researchgate.net Ferrocene-based compounds, for example, have been shown to act as effective antioxidants for phosphines by quenching singlet oxygen. researchgate.net

Structural Modification: While this changes the compound, structural modifications can enhance stability. For instance, creating more sterically hindered phosphines can sometimes slow the rate of oxidation. However, the electron-donating methoxy groups in tris(4-methoxyphenyl)phosphine inherently increase its susceptibility to oxidation compared to less electron-rich phosphines. researchgate.netresearchgate.net

For this compound itself, the P=O bond is quite stable. Degradation would require more forcing conditions, and stability enhancement would focus on protecting the methoxyphenyl groups from electrophilic attack or radical reactions under harsh chemical or photochemical environments. nih.govrsc.org

Future Research Directions and Unexplored Avenues for Tris 4 Methoxyphenyl Phosphine Oxide